6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid
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Overview
Description
6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid is a complex organic compound that features a trifluoromethylbenzenesulphonylamino group, a pyridyl group, and a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid typically involves multi-step organic reactions. The process may start with the preparation of the trifluoromethylbenzenesulphonylamino intermediate, followed by its coupling with a pyridyl-containing compound. The final step usually involves the formation of the hexenoic acid moiety under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the sulphonylamino or pyridyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(4-(2-(4-Trifluoromethylbenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)-hex-5-enoic acid: can be compared with other compounds that have similar functional groups or structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
Properties
CAS No. |
133277-34-6 |
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Molecular Formula |
C26H25F3N2O4S |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(Z)-6-pyridin-3-yl-6-[4-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]ethyl]phenyl]hex-5-enoic acid |
InChI |
InChI=1S/C26H25F3N2O4S/c27-26(28,29)22-11-13-23(14-12-22)36(34,35)31-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(32)33)21-4-3-16-30-18-21/h3-5,7-14,16,18,31H,1-2,6,15,17H2,(H,32,33)/b24-5- |
InChI Key |
KVNYICIYEISPHS-ZRJGMHBZSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C\CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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